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Compound of Interest

Compound Name: Proxalutamide

Cat. No.: B610289

An In-depth Technical Guide on the Molecular Structure and Chemical Synthesis of
Proxalutamide

Introduction

Proxalutamide, also known as GT-0918, is a second-generation nonsteroidal antiandrogen
(NSAA) developed by Kintor Pharmaceutical Limited.[1] It functions as a potent and selective
antagonist of the androgen receptor (AR), playing a crucial role in the development of therapies
for androgen-sensitive diseases.[2][3] Proxalutamide not only blocks the androgen receptor
but has also been found to down-regulate AR protein levels, a mechanism not observed with
some earlier antiandrogens like bicalutamide and enzalutamide.[3][4] This dual mechanism of
action suggests potential for greater efficacy in conditions like metastatic castration-resistant
prostate cancer (MCRPC).[4][5] The drug has been investigated in clinical trials for prostate
cancer, breast cancer, and COVID-19.[1][3]

This guide provides a detailed overview of the molecular structure of Proxalutamide and a
representative chemical synthesis route, designed for researchers, scientists, and
professionals in drug development.

Molecular Structure and Properties

Proxalutamide is a complex diarylthiohydantoin derivative. Its structure is designed for high-
affinity binding to the ligand-binding domain of the androgen receptor.
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Chemical Identifiers

The key chemical and structural identifiers for Proxalutamide are summarized in the table

below.

Identifier Value

4-[4,4-dimethyl-3-[6-[3-(1,3-0xazol-2-
l)propyl]-3-pyridinyl]-5-oxo-2-

IUPAC Name yh py.] p.y ] y]. ]
sulfanylideneimidazolidin-1-yl]-3-fluoro-2-
(trifluoromethyl)benzonitrile

Chemical Formula C24H19F4N502S

Molecular Weight 517.50 g/mol [6]
CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCccCC3

Canonical SMILES =NC=C03)C4=C(C(=C(C=C4)C#N)C(F)
(MFF)C

InChl Key KCBJGVDOSBKVKP-UHFFFAOYSA-N

Structural Features

Proxalutamide's structure is analogous to enzalutamide, featuring a central thiohydantoin
core. This heterocyclic ring is crucial for its antagonist activity. The molecule possesses two
distinct aromatic systems attached to the thiohydantoin nitrogen atoms:

» Atrifluoromethyl benzonitrile group, which is a common feature in many nonsteroidal AR
antagonists and contributes to the high-affinity binding.

o A substituted pyridine ring, which further modulates the compound's pharmacological
properties.

Biological Activity

Proxalutamide is a high-affinity silent antagonist of the androgen receptor. It competitively
binds to the ligand-binding domain of AR, effectively blocking the binding of androgens like
testosterone and dihydrotestosterone (DHT).[1][2] This action prevents the conformational
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changes required for receptor activation and subsequent translocation to the nucleus, thereby
inhibiting the transcription of androgen-dependent genes that drive cell proliferation.[7][8]

Parameter Value Condition
AR Binding ICso 32nM Competitive binding assay|[6]
SARS-CoV-2 Inhibition 1Cso 97 nM In vitro infection assay[7]
SARS-CoV-2 (Alpha) Inhibition o )

48 nM In vitro infection assay[9]
ICso
SARS-CoV-2 (Delta) Inhibition o )

39 nM In vitro infection assay[9]

ICso

Chemical Synthesis

While the specific, proprietary synthesis route for Proxalutamide is not publicly disclosed, a
plausible and representative synthetic pathway can be constructed based on established
methods for creating structurally similar diarylthiohydantoin derivatives, such as enzalutamide
and apalutamide.[10][11][12] The core of the synthesis involves the construction of the
thiohydantoin ring from an appropriate isothiocyanate and an amino acid derivative, followed by
the coupling of the second aromatic moiety.

The following sections detail a proposed multi-step synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to Proxalutamide would disconnect the molecule at the
thiohydantoin ring. The key bond formations are the two C-N bonds of the central ring. A
common strategy for thiohydantoin synthesis is the reaction between an isothiocyanate and an
a-amino acid ester. This leads to two key intermediates:

» Intermediate A: 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile.

 Intermediate B: An a-amino acid derivative containing the substituted pyridine moiety.

Experimental Protocols (Proposed)
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Disclaimer: The following protocol is a representative methodology based on the synthesis of

analogous compounds and has not been confirmed for Proxalutamide specifically.

Step 1: Synthesis of Intermediate A (4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile)

This intermediate can be prepared from the corresponding aniline, 4-amino-3-fluoro-2-

(trifluoromethyl)benzonitrile.

Dissolution: Dissolve 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable
solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Thiophosgene Addition: Cool the solution to 0 °C in an ice bath. Add thiophosgene (CSClz,
~1.1 eq) dropwise to the stirred solution.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring
progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the solvent and excess thiophosgene. The crude isothiocyanate is often used
directly in the next step without extensive purification.

Step 2: Synthesis of the Thiohydantoin Core

This step involves the coupling of Intermediate A with an appropriate amino acid derivative.

Reagent Preparation: In a separate flask, dissolve 2-amino-2-methylpropanoic acid (1.2 eq)
and a base such as triethylamine (TEA, 2.5 eq) in a mixture of water and ethanol.

Coupling Reaction: Add the crude 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile
(Intermediate A, 1.0 eq) dissolved in a minimal amount of THF to the amino acid solution.

Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-18 hours. The
reaction involves the initial formation of a thiourea intermediate, which then undergoes
intramolecular cyclization with the carboxylic acid to form the thiohydantoin ring.

Workup and Purification: After cooling, acidify the mixture with aqueous HCI (e.g., 1M) to
precipitate the product. Filter the solid, wash with water, and dry. The crude product can be
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purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 3: Final Aryl Group Coupling (Ullmann or Buchwald-Hartwig Reaction)

The final step is to attach the substituted pyridine group to the N1 position of the thiohydantoin
ring.

o Reagent Preparation: To a solution of the thiohydantoin intermediate from Step 2 (1.0 eq) in
an anhydrous solvent like DMF or dioxane, add the pyridine derivative (e.g., 2-bromo-5-(3-
(oxazol-2-yl)propyl)pyridine, ~1.1 eq).

o Catalyst Addition: Add a palladium catalyst such as Pdz(dba)s (0.05 eq), a ligand like
Xantphos (0.1 eq), and a base such as cesium carbonate (Cs2COs3, 2.0 eq).

e Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120
°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

o Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with
water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The final product, Proxalutamide, is purified by silica gel column
chromatography.

Visualized Workflows and Pathways
Proposed Chemical Synthesis Workflow

The following diagram illustrates the key transformations in the proposed synthesis of
Proxalutamide.
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Proposed synthesis workflow for Proxalutamide.

Mechanism of Action: Androgen Receptor Signaling
Pathway

Proxalutamide acts as a direct antagonist to the androgen receptor, disrupting the signaling

cascade that promotes the growth of prostate cancer cells.
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Proxalutamide's inhibition of the AR signaling pathway.
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Role in COVID-19 Pathogenesis

Proxalutamide has also been investigated for its potential role in treating COVID-19. Its
mechanism in this context is believed to involve the downregulation of host cell proteins ACE2
and TMPRSS2, which are regulated by the androgen receptor and are critical for SARS-CoV-2

viral entry.[9]
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Proxalutamide's proposed mechanism in blocking SARS-CoV-2 entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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